molecular formula C11H10BrN3O2S B476671 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide CAS No. 54819-76-0

2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B476671
CAS No.: 54819-76-0
M. Wt: 328.19g/mol
InChI Key: ILUURQZRUVBUDF-UHFFFAOYSA-N
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Description

2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an amide group, and a bromophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through coupling reactions such as Suzuki or Heck coupling.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions between the thiazole derivative and 4-bromophenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use as a therapeutic agent.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the bromophenyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide
  • 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-chlorophenyl)acetamide
  • 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and binding affinity to molecular targets, making it a unique and valuable compound for research and applications.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUURQZRUVBUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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